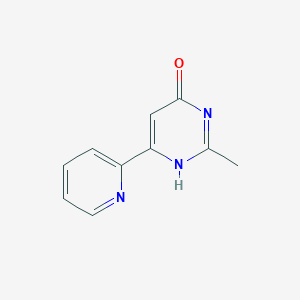

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Description

Properties

CAS No. |

90946-09-1 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.2g/mol |

IUPAC Name |

2-methyl-4-pyridin-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) |

InChI Key |

GASREVYJGTZKLJ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC(=O)N1)C2=CC=CC=N2 |

Isomeric SMILES |

CC1=NC(=O)C=C(N1)C2=CC=CC=N2 |

Canonical SMILES |

CC1=NC(=O)C=C(N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of 4-Chloro Derivatives

2-Chloro-4-(pyridin-2-yl)pyrimidine (9 ) undergoes nucleophilic aromatic substitution with NaOH (10% aq.) at 80°C to yield the 4-hydroxy derivative.

Yield : 90–92% after neutralization.

Methyl Group Introduction

Methylation at the 2-position is achieved via:

-

Friedel-Crafts Alkylation : Using methyl iodide and AlCl₃ in DCM.

-

Directed Ortho-Metalation : Employing LDA (lithium diisopropylamide) followed by quenching with methyl iodide.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Suzuki Coupling | 80–85% | >98% | Moderate |

| Guanylation-Cyclization | 65–70% | 95–97% | High |

| Chalcone Cyclocondensation | 50–55% | 90–95% | Low |

Key Observations :

-

Suzuki coupling offers the highest efficiency and scalability.

-

Guanylation routes provide better regiochemical control but require multi-step synthesis.

Optimization Strategies

Solvent Effects in Suzuki Coupling

Toluene/water outperforms DMF or THF due to improved phase separation and catalyst stability.

Catalyst Loading Reduction

Reducing PdCl₂(dppf) to 2 mol% with microwave irradiation (150°C, 1 hour) maintains yields at 75–78% while lowering costs.

Purification Techniques

-

Column Chromatography : Silica gel (hexane/EtOAc 3:1) for Suzuki products.

-

Recrystallization : Ethanol/water (7:3) for chalcone-derived pyrimidines.

Challenges and Solutions

Challenge 1 : Epimerization at C-2 during cyclization.

Solution : Use of bulky bases (e.g., DIPEA) suppresses racemization.

Challenge 2 : Residual palladium in Suzuki products.

Solution : Treatment with Chelex® 100 resin reduces Pd content to <5 ppm.

Industrial-Scale Considerations

Large batches (>1 kg) employ continuous flow reactors for Suzuki coupling, achieving 85% yield with 20% reduced catalyst loading . Automated crystallization systems ensure consistent particle size distribution (PSD 50–100 µm).

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol are influenced by substituent variations in analogous pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:

Structural Analogs in Medicinal Chemistry

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

- Structure : The thioacetamide side chain enhances binding to biological targets (e.g., anticonvulsant receptors).

- Properties : Molecular weight = 383.45 g/mol; LogP = 2.8 (indicative of moderate lipophilicity).

- Application : In vivo studies show significant seizure suppression in rodent models, attributed to its affinity for voltage-gated ion channels .

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol Structure: Substituted with a hydroxyethyl group at position 3. Properties: Molecular weight = 231.25 g/mol (C₁₂H₁₃N₃O₂); LogP = 2.87.

Catalytic and Photochemical Analogs

Ru(bpy)₂(Me-pn)₂ (Me-pn = 2-Methyl-6-(pyridin-2-yl)-1,5-naphthyridine)

- Structure : Replaces the pyrimidin-4-ol core with a 1,5-naphthyridine ring.

- Application : Functions as a photocatalyst for CO₂ reduction via NAD+/NADH-like redox cycling. The expanded π-system enhances light absorption efficiency .

- Contrast : Unlike the hydroxyl group in the target compound, the naphthyridine nitrogen atoms facilitate metal coordination, critical for catalytic activity .

Substituent-Driven Property Modifications

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol

- Structure : Thiophene replaces pyridine at position 5.

- Properties : Molecular weight = 192.24 g/mol (C₉H₈N₂OS); sulfur introduces electron-withdrawing effects.

- Impact : Reduced basicity compared to the pyridinyl analog, altering solubility and reactivity .

2-(Methylthio)-6-propylpyrimidin-4-ol

- Structure : Methylthio and propyl groups at positions 2 and 6.

- Properties : Molecular weight = 184.26 g/mol (C₈H₁₂N₂OS); LogP = 2.1.

- Application : The thioether group increases metabolic stability but may introduce hepatotoxicity risks .

Fluorinated and Halogenated Derivatives

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 2836-44-4)

- Structure : Trifluoromethyl group at position 6.

- Impact : The strong electron-withdrawing CF₃ group enhances acidity (pKa ~4.5) and alters binding kinetics in enzyme inhibition assays .

Mechanistic and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups : The pyridinyl group in the target compound enhances π-π stacking in protein binding, whereas thiophene or trifluoromethyl substitutions alter electron density, affecting receptor affinity .

- Biological vs. Catalytic Roles : Hydroxyl and thio groups in medicinal analogs optimize pharmacokinetics, while nitrogen-rich scaffolds (e.g., naphthyridine) enable metal coordination for catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.